molecular formula C13H10Br2O3 B1451988 Methyl 3,6-dibromo-2-methoxy-1-naphthoate CAS No. 1198475-39-6

Methyl 3,6-dibromo-2-methoxy-1-naphthoate

Cat. No. B1451988
CAS RN: 1198475-39-6
M. Wt: 374.02 g/mol
InChI Key: CALNKNBQQXFHTN-UHFFFAOYSA-N
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Description

Methyl 3,6-dibromo-2-methoxy-1-naphthoate is a chemical compound with the molecular formula C13H10Br2O3 . It has an average mass of 374.025 Da and a monoisotopic mass of 371.899658 Da . This compound is widely used in scientific research, with diverse applications ranging from studying organic synthesis to investigating medicinal properties.


Molecular Structure Analysis

The molecular structure of Methyl 3,6-dibromo-2-methoxy-1-naphthoate is defined by its molecular formula, C13H10Br2O3 . The structure is composed of a naphthoate core, with bromine atoms at the 3 and 6 positions, and a methoxy group at the 2 position .

properties

IUPAC Name

methyl 3,6-dibromo-2-methoxynaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O3/c1-17-12-10(15)6-7-5-8(14)3-4-9(7)11(12)13(16)18-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALNKNBQQXFHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=C1C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,6-dibromo-2-methoxy-1-naphthoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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